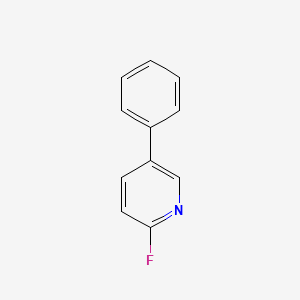

2-Fluoro-5-phenylpyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-5-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FN/c12-11-7-6-10(8-13-11)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLFZEKLTTBHSEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 2 Fluoro 5 Phenylpyridine and Its Structural Analogues

De Novo Synthesis Approaches to the 2-Fluoro-5-phenylpyridine Core

De novo synthesis provides a powerful means to construct the this compound scaffold with high control over substituent placement. This bottom-up approach involves the formation of the pyridine (B92270) ring itself, followed by or concurrent with the introduction of the fluorine and phenyl groups.

Cyclization Reactions for Pyridine Ring Formation

The construction of the pyridine ring is a cornerstone of heterocyclic chemistry, with numerous methods developed to form this aromatic system from acyclic precursors. acsgcipr.org These reactions often involve the condensation of aldehydes, ketones, and ammonia (B1221849) or its derivatives. acsgcipr.org For fluorinated pyridines, cyclization can involve fluorinated building blocks. For instance, the reaction of fluorinated 1,3-dicarbonyl compounds with cyanoacetamide can lead to the formation of trifluoromethyl-2-pyridones. acs.org Another approach involves the reaction of N-propargyl-bis(trifluoroacetyl)anilines with various nucleophiles to mediate pyridine ring formation. semanticscholar.orgresearchgate.net These methods, while not directly yielding this compound, establish the fundamental cyclization strategies that can be adapted by using appropriately substituted precursors to build the desired phenyl-substituted pyridine core, which can then be fluorinated.

Halogenation Strategies for Fluorine Introduction at C-2

Introducing a fluorine atom at the C-2 position of the pyridine ring is a critical step. One of the most common methods is through halogen exchange (HALEX) fluorination, where a chloro or bromo substituent at the 2-position is displaced by fluoride (B91410). lookchem.comoup.comusgs.govresearchgate.net This reaction is typically carried out using fluoride sources like potassium fluoride (KF) or hydrogen fluoride (HF). lookchem.comoup.comusgs.govresearchgate.net The reactivity of the α-halogen is enhanced in polyhalogenated pyridines. usgs.govresearchgate.net For instance, 2-chloropyridine (B119429) can be converted to 2-fluoropyridine (B1216828) in good yields using HF or HF-base solutions. lookchem.comoup.com The use of phase-transfer catalysts or performing the reaction in high-boiling point solvents like dimethyl sulfone can also facilitate this transformation. usgs.gov Another approach involves the fluorodenitration of 2-nitropyridine, though this is a less common method. chemicalbook.comacs.org More recent developments include the use of pyridine N-oxides, which can be converted to 2-pyridyltrialkylammonium salts that serve as effective precursors for 2-fluoropyridines under mild, metal-free conditions. researchgate.netnih.gov

| Precursor | Reagent | Conditions | Product | Yield | Reference |

| 2-Chloropyrimidine | HF | Room Temperature, 10 min (autoclave) | 2-Fluoropyrimidine | 27% | oup.com |

| 2-Chloropyrimidine | HF | Room Temperature, 30 min (open vessel) | 2-Fluoropyrimidine | 57% | oup.com |

| 2-Chloropyridine | KF | Dimethyl sulfone, 21 days | 2-Fluoropyridine | 50% | usgs.gov |

| 2-Bromopyridine | KF | Dimethyl sulfone, 7 days | 2-Fluoropyridine | 50% | usgs.gov |

| 2-Amino-3-nitropyridine | NaNO2, HF-pyridine | 0°C then 20°C | 2-Fluoro-3-nitropyridine | 95% | acs.org |

| Pyridine N-oxide | (Tf)2O, Et3N; then Bu4NF | Mild, metal-free | 2-Fluoropyridine | - | researchgate.netnih.gov |

Phenyl Group Installation Methodologies at C-5

The introduction of a phenyl group at the C-5 position can be accomplished through various C-H arylation techniques. Direct C-H arylation of fluorinated pyridines offers an atom-economical approach. chemrxiv.orgresearchgate.net Palladium-catalyzed C-H arylation of fluoroarenes with 2-chloropyridine derivatives has been demonstrated as an efficient protocol for synthesizing 2-(fluorinated aryl)pyridines. chemrxiv.org The regioselectivity of these reactions is often influenced by the electronic properties of the C-H bonds and the directing effects of existing substituents. ox.ac.uknih.gov For instance, the C-H arylation of 3-fluoropyridines with phenyl bromide can selectively yield C-4 arylated products. nih.gov While these examples focus on arylating a pre-existing fluoropyridine, the principles can be applied in a synthetic sequence where the phenyl group is introduced onto a pyridine precursor before the fluorination step.

Functionalization and Derivatization of Pre-existing Pyridine Scaffolds

An alternative and often more practical approach to this compound involves the functionalization of a pre-formed pyridine ring. This strategy leverages the well-established chemistry of pyridine to introduce the necessary fluoro and phenyl substituents in a regioselective manner.

Regioselective Fluorination Techniques on Phenylpyridines

Direct C-H fluorination of phenylpyridines is a powerful method for introducing fluorine with high regioselectivity. The directing effect of the pyridine nitrogen often plays a crucial role in determining the site of fluorination. For example, the reaction of 2-phenylpyridine (B120327) with AgF₂ in acetonitrile (B52724) leads to the selective formation of 2-fluoro-6-phenylpyridine. rsc.orggoogle.com This selectivity is rationalized by the initial coordination of the silver salt to the pyridine nitrogen, directing the fluorination to the ortho position of the pyridine ring. rsc.org Other electrophilic fluorinating agents can also be employed, sometimes under microwave conditions, to achieve C-H fluorination. rsc.org

Cross-Coupling Reactions for Phenyl Group Introduction (e.g., Suzuki, Negishi, Stille)

Palladium-catalyzed cross-coupling reactions are arguably the most versatile and widely used methods for introducing a phenyl group onto a pyridine ring. These reactions involve the coupling of a pyridine electrophile (e.g., a halide or triflate) with a phenyl-containing organometallic reagent.

Suzuki-Miyaura Coupling: This reaction pairs a pyridine halide or triflate with a phenylboronic acid or its ester derivative. nih.govclaremont.educdnsciencepub.comnih.gov The reaction is typically catalyzed by a palladium complex with a phosphine (B1218219) ligand. nih.govnih.gov For instance, 2-halopyridines can be coupled with phenylboronic acids to generate 2-phenylpyridines. nih.govcdnsciencepub.com The reaction conditions can be optimized to tolerate a wide range of functional groups. nih.govcdnsciencepub.com The coupling of 2-fluoropyridine-4-boronic acid has been explored, though with limited success in some cases. mdpi.com The use of potassium aryltrifluoroborates as the nucleophilic partner has also proven effective. rhhz.netacs.org

| Pyridine Electrophile | Phenyl Nucleophile | Catalyst/Ligand | Base | Solvent | Product | Yield | Reference |

| Pyridine-2-sulfonyl fluoride (PyFluor) | 2-Thiopheneboronic acid pinacol (B44631) ester | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 2-(2-Thienyl)pyridine | Good | nih.gov |

| 1-Bromo-4-butylbenzene | 2-Pyridylboronate | Pd₂(dba)₃ / Ligand 1 | - | Dioxane | 2-(4-Butylphenyl)pyridine | - | nih.gov |

| 5-Bromo-2-methoxypyridine | Potassium p-tolyltrifluoroborate | Pd/C | - | - | 5-p-Tolyl-2-methoxypyridine | 93% | rhhz.net |

Negishi Coupling: This method utilizes an organozinc reagent as the nucleophilic partner. wikipedia.orgorganic-chemistry.org The Negishi coupling is known for its high functional group tolerance and its ability to couple sp², sp³, and sp carbon centers. wikipedia.org A one-pot procedure involving directed ortho-lithiation of a fluoropyridine, followed by zincation and a Negishi cross-coupling with a 2-bromophenyl acetate, has been developed for the synthesis of benzofuropyridines. nih.govljmu.ac.uk This strategy highlights the potential for creating complex structures from simple fluorinated pyridines. nih.govljmu.ac.ukchemrxiv.org

Stille Coupling: The Stille reaction employs an organotin reagent. organic-chemistry.org While effective, the toxicity of the tin compounds is a significant drawback. organic-chemistry.org It has been used to couple 2-bromo-4-fluoropyridine (B1291336) with bis(tributyltin) to synthesize 2,2'-bipyridine (B1663995) ligands. ossila.com

Direct C-H Functionalization for Selective Substitution

Direct C-H functionalization has emerged as a powerful and atom-economical tool for the synthesis of complex molecules, including this compound and its analogues. beilstein-journals.org This approach avoids the pre-functionalization of starting materials, thereby shortening synthetic sequences and reducing waste. nih.gov

Transition-metal catalysis is a cornerstone of C-H functionalization. beilstein-journals.org For instance, palladium-catalyzed C-H activation has been successfully employed for the functionalization of 2-phenylpyridine derivatives. beilstein-journals.org These reactions often utilize a directing group to control the regioselectivity of the C-H activation step. The pyridine nitrogen atom itself can serve as a directing group, facilitating functionalization at the ortho-position of the phenyl ring or at the C6-position of the pyridine ring. nsf.gov

A notable example is the direct C-H fluorination of pyridines using AgF₂. acs.org This method provides access to a variety of 2-fluoropyridines with good functional group tolerance. acs.org In the case of 3-substituted pyridines, this process exhibits high regioselectivity, with fluorination occurring exclusively at the position para to the existing substituent, yielding 2-fluoro-5-substituted pyridines. acs.org For example, the reaction with 3-phenylpyridine (B14346) N-oxide results in the formation of this compound in high yield. acs.org

Iridium catalysts have also shown remarkable efficacy in the ortho-C-H activation of pyridine derivatives. nsf.gov These reactions can be highly selective for the C-H bond on the pyridine ring, even in the presence of a phenyl substituent. nsf.gov The resulting iridacycle can then be further functionalized, for example, by reaction with a phenyl group to introduce a substituent at the C6-position of a 2-phenylpyridine core. nsf.gov

Table 1: Examples of Direct C-H Functionalization for Pyridine Derivatives

| Catalyst/Reagent | Substrate | Product | Yield (%) | Reference |

| AgF₂ | 3-Phenylpyridine N-oxide | This compound | 84 | acs.org |

| Iridium Complex | 2-Phenylpyridine | 2-(Iridated)-phenylpyridine | N/A | nsf.gov |

| Pd(OAc)₂/AgSCF₃ | 2-Phenylpyridine | 2-(Trifluoromethylthio)-phenylpyridine | up to 81 | beilstein-journals.org |

| Cp*Co(III)/AgSCF₃ | 2-Phenylpyridine derivatives | SCF₃-containing products | up to 65 | beilstein-journals.org |

| CuI/AgF | (Hetero)arenes with 8-aminoquinoline (B160924) directing group | Monofluorinated products | 61 | nih.gov |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for this compound, aiming to minimize environmental impact and enhance sustainability. jocpr.com

Solvent-Free or Low-Solvent Methodologies

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free or low-solvent reaction conditions can significantly reduce waste and simplify product purification. rsc.org For example, domino reactions of various β,γ-unsaturated α-ketocarbonyls with cyclic sulfamidate imines have been efficiently carried out under solvent-free conditions using microwave irradiation, providing access to functionalized picolinates. organic-chemistry.org While not a direct synthesis of this compound, this demonstrates the potential of solvent-free approaches for pyridine ring construction. The use of trifluoroacetic acid (HOTf) as a catalyst has enabled the solvent-free synthesis of various benzene (B151609) and pyridine derivatives, showcasing a green alternative to traditional methods. rsc.org

Catalyst-Free or Organocatalytic Approaches

The development of catalyst-free and organocatalytic methods offers an attractive alternative to transition-metal catalysis, avoiding the use of potentially toxic and expensive metals. acs.orgdokumen.pub A metal-free synthesis of 2-fluoropyridines has been developed using inexpensive reagents, where pyridine N-oxides are converted into 2-pyridyltrialkylammonium salts, which are then fluorinated. acs.org This method exhibits broad functional group compatibility and high regioselectivity. acs.org

Organocatalysis, the use of small organic molecules as catalysts, has gained significant traction. dokumen.pub For instance, the asymmetric synthesis of piperidine (B6355638) derivatives, which share the heterocyclic core with pyridine, has been achieved through organocatalytic intramolecular aza-Michael reactions. mdpi.com While direct organocatalytic synthesis of this compound is not extensively reported, the principles can be applied to the synthesis of its precursors or analogues.

Atom Economy and Reaction Efficiency Considerations

Atom economy is a central tenet of green chemistry, focusing on maximizing the incorporation of all reactant atoms into the final product. jocpr.comchembam.com Reactions with high atom economy, such as addition and rearrangement reactions, are inherently more efficient and generate less waste. researchgate.net

In the context of this compound synthesis, cross-coupling reactions like the Suzuki-Miyaura coupling are often employed. smolecule.comchimia.ch While effective, these reactions can have lower atom economy due to the formation of stoichiometric byproducts. Strategies to improve the atom economy of such processes are an active area of research.

Reaction Mass Efficiency (RME) provides a more comprehensive measure of the "greenness" of a reaction by considering the masses of all reagents, solvents, and workup materials relative to the mass of the product. researchgate.net Designing synthetic routes with high RME involves minimizing the use of auxiliary substances and simplifying purification procedures.

Multicomponent reactions (MCRs) are a powerful tool for improving atom economy and reaction efficiency. frontiersin.org These reactions combine three or more starting materials in a single step to form a complex product, minimizing the number of synthetic operations and waste generation. frontiersin.org The development of MCRs for the synthesis of highly substituted pyridines is a promising avenue for the efficient production of this compound and its derivatives. frontiersin.org

Scale-Up Synthesis and Process Optimization for Industrial Relevance

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of process optimization to ensure safety, cost-effectiveness, and scalability. bldpharm.com

One reported method for the preparation of a related compound, 2-fluoro-5-formyl chloropyridine, involves a two-step process starting from 2-fluoro-5-methylpyridine (B1304807). google.com The first step is an oxidation to form 2-fluoro-5-pyridine formate, followed by reaction with a chlorinating agent like thionyl chloride to yield the final product. google.com The patent highlights challenges in scaling up the acid chloride formation, where yields tend to decrease. google.com Optimization of reaction parameters such as the equivalents of reagents and the choice of solvent is crucial for maintaining high yields on a larger scale. google.com

For C-H functionalization reactions, such as the fluorination of 2-phenylpyridine with AgF₂, detailed procedures have been developed for gram-scale synthesis. orgsyn.org The procedure specifies the use of anhydrous acetonitrile as a solvent and highlights the moisture sensitivity of the reaction. orgsyn.org The workup involves filtration to remove silver salts and purification by flash chromatography. orgsyn.org For industrial applications, alternative purification methods like crystallization or distillation would be more practical and cost-effective.

Process optimization also involves selecting readily available and inexpensive starting materials and reagents. The synthesis of 2-phenylpyridine itself can be achieved through various methods, including the reaction of phenyllithium (B1222949) with pyridine. orgsyn.org The efficiency of this process is highly dependent on the quality and dryness of the reagents. orgsyn.org

Chemical Reactivity, Transformation Pathways, and Mechanistic Elucidation of 2 Fluoro 5 Phenylpyridine

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. In 2-fluoro-5-phenylpyridine, the fluorine atom further deactivates the ring towards electrophilic attack. However, the phenyl group at the 5-position can influence the regioselectivity of such reactions.

Electrophilic substitution on the pyridine ring, such as nitration, halogenation, and sulfonation, typically requires harsh reaction conditions. For instance, the nitration of pyridines often necessitates the use of strong acids like fuming sulfuric acid at high temperatures. acs.org While specific studies on the electrophilic substitution of this compound are not extensively detailed in the provided results, general principles of pyridine chemistry suggest that electrophilic attack would likely occur at the positions meta to the deactivating fluorine and nitrogen atoms, which are the C-3 and C-5 positions. However, the presence of the phenyl group at C-5 would sterically hinder attack at that position and potentially direct electrophiles to the C-3 position or the phenyl ring itself.

One approach to functionalizing the pyridine ring involves a ruthenium-catalyzed meta-sulfonation of 2-phenylpyridines. This method utilizes a directing group strategy where the pyridyl nitrogen coordinates to a ruthenium catalyst, facilitating the formation of a stable Ru-C(aryl) σ bond. This complex then directs the electrophilic aromatic substitution to the meta-position of the phenyl ring. researchgate.netum.es Although this example pertains to the phenyl ring, it highlights a strategy to achieve selective functionalization in phenylpyridine systems.

Another strategy for functionalizing pyridines is through the use of designed phosphine (B1218219) reagents for selective halogenation. chemrxiv.orgamazonaws.comnih.gov These methods often involve the formation of phosphonium (B103445) salts at specific positions on the pyridine ring, which are then displaced by a halide nucleophile. chemrxiv.orgnih.gov This approach has been shown to be effective for the 4-selective halogenation of a variety of substituted pyridines. amazonaws.comnih.gov

Nucleophilic Aromatic Substitution Reactions at the Fluorine-Bearing Position (C-2)

The fluorine atom at the C-2 position of this compound is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the pyridine nitrogen. This makes the C-2 carbon an electrophilic center susceptible to attack by various nucleophiles.

Amination and Hydroxylation Pathways

The displacement of the fluorine atom by amine and hydroxide (B78521) nucleophiles represents common transformation pathways for 2-fluoropyridines. These reactions proceed via a nucleophilic aromatic substitution mechanism. For example, the reaction of a 2-fluoropyridine (B1216828) with an amine would yield a 2-aminopyridine (B139424) derivative. Similarly, reaction with a hydroxide source would lead to the corresponding 2-hydroxypyridine. The reactivity in these SNAr reactions is significantly influenced by the nature of the nucleophile and the reaction conditions.

Cyanation and Alkynylation Reactions

The fluorine at the C-2 position can also be displaced by cyanide and alkynyl nucleophiles. Cyanation reactions introduce a nitrile group, a versatile functional group that can be further transformed into amines, carboxylic acids, or amides. Alkynylation reactions, often catalyzed by transition metals, introduce an alkyne moiety, which is valuable for further functionalization through reactions like click chemistry or Sonogashira coupling.

Mechanism of Fluorine Displacement

The mechanism of fluorine displacement in these nucleophilic aromatic substitution reactions typically proceeds through a two-step addition-elimination pathway.

Nucleophilic Attack: The nucleophile attacks the electrophilic C-2 carbon, which bears the fluorine atom. This leads to the formation of a negatively charged intermediate known as a Meisenheimer complex. The negative charge is stabilized by resonance, with delocalization onto the electron-withdrawing nitrogen atom of the pyridine ring.

Fluoride (B91410) Elimination: The aromaticity of the pyridine ring is restored by the elimination of the fluoride ion, which is a good leaving group. This step is typically fast.

Metal-Catalyzed Coupling Reactions Involving this compound

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound can participate in these reactions, primarily through activation of the C-H or C-F bonds.

Suzuki-Miyaura, Heck, and Sonogashira Couplings at C-5 or other positions

While the C-2 fluorine is prone to nucleophilic substitution, the other positions on the pyridine and phenyl rings can be functionalized using metal-catalyzed cross-coupling reactions. For instance, if a bromo or iodo substituent were present at the C-5 position of the pyridine ring or on the phenyl ring, it could readily participate in Suzuki-Miyaura (with boronic acids), Heck (with alkenes), and Sonogashira (with terminal alkynes) coupling reactions.

The synthesis of 5-fluoro-2-phenylpyridine (B1391113) has been achieved via a Suzuki coupling reaction between 2-bromo-5-fluoropyridine (B41290) and phenylboronic acid, demonstrating the utility of this reaction in constructing the core phenylpyridine scaffold. chemicalbook.com

Furthermore, palladium-catalyzed ortho-trifluoromethylation of 2-phenylpyridines has been reported using a trifluoromethylsulfonium salt. acs.org This reaction proceeds through C-H functionalization and demonstrates the possibility of selectively modifying the phenyl ring in the presence of the fluoropyridine core. acs.org

Below is a table summarizing some of the reaction types discussed:

| Reaction Type | Position(s) Involved | Reagents/Catalysts | Product Type |

| Electrophilic Aromatic Substitution | C-3 (likely) or Phenyl Ring | Strong acids (e.g., H₂SO₄), Nitrating/Halogenating agents | Substituted this compound |

| Nucleophilic Aromatic Substitution | C-2 | Amines, Hydroxides, Cyanides, Alkynes | 2-substituted-5-phenylpyridines |

| Suzuki-Miyaura Coupling | C-5 (if halogenated) | Phenylboronic acid, Pd catalyst | Biaryl compounds |

| Heck Coupling | C-5 (if halogenated) | Alkenes, Pd catalyst | Alkenyl-substituted pyridines |

| Sonogashira Coupling | C-5 (if halogenated) | Terminal alkynes, Pd/Cu catalyst | Alkynyl-substituted pyridines |

| C-H Functionalization | Phenyl ring (ortho) | CF₃ source, Pd catalyst | ortho-Trifluoromethylated-2-phenylpyridine |

C-H Activation and Functionalization Reactions

The functionalization of this compound through C-H activation is a key strategy for synthesizing more complex molecules. The pyridine nitrogen atom serves as an effective directing group in transition-metal-catalyzed reactions, primarily facilitating the activation of the C-H bond at the ortho position of the phenyl ring. rsc.orgnih.govresearchgate.net This inherent reactivity has been widely exploited in palladium-catalyzed transformations. rsc.orgnih.gov

Palladium catalysis is a powerful tool for these functionalization reactions. nih.gov The general mechanism involves the coordination of the palladium catalyst to the pyridine nitrogen, forming a palladacycle intermediate that positions the metal center in proximity to the ortho C-H bond of the phenyl ring. nih.gov This is followed by oxidative addition and reductive elimination steps to yield the functionalized product. nih.gov

Specific C-H functionalization reactions of this compound and its close analogs have been reported. For instance, the 2-fluoro-5-pyridyl group has been employed as a template to direct the meta-C–H olefination of attached aromatic rings. acs.org Furthermore, this compound has been shown to undergo a defluorosilylation reaction, where the C-F bond is functionalized, under nickel-catalyzed or catalyst-free conditions to yield silylated products. nih.gov

A notable transformation is the silyl-radical-relay pathway that enables the cross-coupling of this compound with allenes. rsc.org This method allows for the construction of complex molecular scaffolds under relatively mild conditions. In one example, the reaction between active this compound and an allene (B1206475) derivative yielded the desired coupling product in 68% isolated yield. rsc.org

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| meta-C-H Olefination | Substrate with 2-fluoro-5-pyridyl template | Pd(OAc)₂ | meta-Olefinated product | 63% | acs.org |

| Defluorosilylation | This compound, Silylboronate | Ni(COD)₂ / KOtBu or Catalyst-free | 2-Silyl-5-phenylpyridine | 43% (catalyst-free) | nih.gov |

| Radical Cross-Coupling | This compound, Allene | PhMe₂SiBpin, KOtBu | α-Ethynyl-substituted product | 68% | rsc.org |

Regioselectivity and Stereoselectivity in Catalytic Transformations

Regioselectivity is a critical aspect of the catalytic transformation of this compound, with outcomes largely dictated by the directing group and the electronic properties of the substituents.

Phenyl Ring Functionalization: For 2-phenylpyridine (B120327) scaffolds in general, the pyridine nitrogen atom acts as a powerful directing group in palladium-catalyzed reactions, leading to highly regioselective functionalization at the ortho C-H bond of the phenyl ring. rsc.orgnih.govresearchgate.net This selectivity is attributed to the formation of a stable five-membered palladacycle intermediate. nih.gov This makes the ortho-position the prime target for a wide range of C-H activation reactions, including arylation, alkylation, and olefination. rsc.org

Pyridine Ring Functionalization: The regioselectivity of reactions on the pyridine ring itself is governed by the electronic influence of the existing substituents. The fluorine atom at the C-2 position is an electron-withdrawing group, which can influence the acidity and reactivity of the remaining C-H bonds on the pyridine ring. nih.gov In studies on related fluoropyridines, electron-withdrawing groups have been shown to direct C-H arylation to specific positions. nih.gov For instance, in the C-H arylation of 3-fluoropyridine, functionalization occurs selectively at the C-4 position. nih.gov The interplay between the electron-withdrawing fluorine at C-2 and the phenyl group at C-5 in this compound dictates the most likely sites for electrophilic or metal-catalyzed attack on the pyridine core.

Stereoselectivity: While regioselectivity in catalytic transformations of 2-phenylpyridine derivatives is well-documented, specific studies detailing stereoselective reactions involving this compound are less common in the searched literature. However, the principles of stereoselective catalysis are applicable. If a catalytic transformation were to create a new chiral center, for example, through the addition of a group to an olefin, the use of chiral ligands on the metal catalyst would be essential to control the stereochemical outcome.

| Ring System | Position | Directing Influence | Reaction Type | Reference |

|---|---|---|---|---|

| Phenyl Ring | ortho (C-2') | Pyridine Nitrogen (via cyclometalation) | Pd-catalyzed C-H Functionalization | rsc.orgnih.govresearchgate.net |

| Pyridine Ring | meta (relative to directing group) | 2-Fluoro-5-pyridyl template | C-H Olefination | acs.org |

| Pyridine Ring | C-4 (in 3-fluoropyridine) | Electronic effect of Fluoro group | C-H Arylation | nih.gov |

Oxidation and Reduction Pathways of the Pyridine and Phenyl Moieties

The oxidation and reduction of this compound can selectively target either the pyridine ring, the phenyl ring, or its substituents, depending on the reaction conditions and reagents used.

Oxidation: The pyridine ring is generally resistant to oxidation, but the nitrogen atom can be oxidized to form an N-oxide. This transformation is a common strategy in pyridine chemistry to modify the ring's reactivity. For instance, palladium-catalyzed acylation of 2-phenylpyridine N-oxides via C-H activation has been reported. researchgate.net

Direct oxidation of substituents on the pyridine ring can be achieved while leaving the ring intact. For example, a method for the oxidation of 2-fluoro-5-methylpyridine (B1304807) to 2-fluoro-5-pyridinecarboxylic acid using potassium permanganate (B83412) (KMnO₄) has been developed. google.com This indicates that the pyridine core of a 2-fluoro-5-substituted pyridine is stable under these strong oxidizing conditions, allowing for selective functionalization of the side chain. google.com

Reduction: The pyridine moiety can undergo reduction under various conditions. The reduction of 2-phenylpyridine in the presence of a potassium-manganese complex has been observed, leading to the formation of a radical anion. researchgate.net Catalytic hydrogenation is a common method for reducing pyridine rings to piperidines, though this typically requires specific catalysts and conditions. A related compound, 2-fluoro-6-methoxy-4-phenylpyridine, is noted to be capable of undergoing reduction under specific conditions. evitachem.com Under more forcing hydrogenation conditions, the phenyl ring can also be reduced to a cyclohexyl ring.

Radical Reactions and Photochemical Transformations

This compound is a substrate for radical-mediated transformations, offering alternative pathways for functionalization that complement traditional ionic or organometallic reactions.

A key example is the cross-coupling of organic fluorides with allenes via a silyl-radical-relay pathway. rsc.org In this process, a silyl (B83357) radical initiates a cascade that ultimately leads to the functionalization of the C-F bond. This compound has been successfully used as a coupling partner in this reaction to synthesize α-ethynyl-substituted all-carbon quaternary centers. rsc.org

The broader context of pyridine chemistry shows a precedent for radical and photochemical reactions. Purple light has been used to promote the radical coupling of bromopyridines with Grignard reagents, demonstrating that photochemical energy can stimulate single electron transfer to initiate radical pathways without a transition metal catalyst. organic-chemistry.org Additionally, pyridine itself can act as a promoter in the dediazoniation of aryldiazonium salts, a process that generates aryl radicals which can then be trapped by various reagents. beilstein-journals.org While not involving this compound directly, these examples underscore the potential for radical and photochemical reactivity within this class of compounds.

| Reaction Type | Substrate | Key Reagents | Mechanism | Product | Reference |

|---|---|---|---|---|---|

| Defluorinative Cross-Coupling | This compound | Allene, PhMe₂SiBpin, KOtBu | Silyl-Radical-Relay | α-Ethynyl-substituted all-carbon quaternary center | rsc.org |

Investigation of Reaction Kinetics and Thermodynamic Profiles

Detailed kinetic and thermodynamic studies specifically on this compound are not extensively available in the searched literature. However, mechanistic investigations on the parent compound, 2-phenylpyridine, provide a robust framework for understanding the kinetic and thermodynamic profiles of its derivatives.

A kinetic study of the rhodium(III)-catalyzed oxidative coupling of 2-phenylpyridine with styrene (B11656) derivatives identified the catalyst resting states and the turnover-limiting step. nih.gov By using a fluorine-substituted analog, the reaction progress was monitored by ¹⁹F NMR under pseudo-first-order kinetic conditions. nih.gov The study determined that the reaction rate was dependent on the concentrations of the catalyst and the alkene, and it identified the migratory insertion of the alkene into the Rh-C(aryl) bond as the rate-determining step. nih.gov

Computational studies using Density Functional Theory (DFT) have also been employed to elucidate the mechanism of reactions involving 2-phenylpyridine. One such study rationalized the palladium-catalyzed methylation of 2-phenylpyridine using di-tert-butyl peroxide. researchgate.net The investigation identified key intermediates and transition states, comparing different potential pathways. researchgate.net The analysis concluded that a combination of a radical pathway followed by a non-radical pathway was the most favored route, with the C-C bond activation step being identified as rate-limiting in the purely non-radical pathway. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Fluoro 5 Phenylpyridine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments

High-resolution NMR spectroscopy is a powerful non-destructive technique that probes the magnetic properties of atomic nuclei to elucidate the structure of molecules. For compounds like 2-Fluoro-5-phenylpyridine, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and multi-dimensional NMR experiments is essential for complete structural assignment.

Multi-dimensional NMR techniques are crucial for unraveling the complex spin systems present in substituted aromatic compounds.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment is used to determine one-bond proton-carbon correlations. researchgate.netnih.govmdpi.com In this compound, this experiment would reveal which protons are directly attached to which carbon atoms in both the pyridine (B92270) and phenyl rings. For instance, the proton signal at a specific chemical shift in the ¹H NMR spectrum will show a correlation to the carbon signal of the carbon it is bonded to in the ¹³C NMR spectrum. This is invaluable for assigning the carbons within the aromatic systems, which often have overlapping signals in the ¹³C spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects correlations between protons and carbons that are separated by two or three bonds. youtube.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for establishing connectivity between different parts of a molecule. youtube.com For this compound, HMBC would show correlations from the pyridine protons to the carbons of the phenyl ring (and vice-versa) through the C-C bond linking the two rings, thus confirming the phenyl substitution on the pyridine ring. It would also help in assigning the quaternary carbon atoms in both rings.

Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment identifies protons that are close to each other in space, typically within 5 Å. columbia.edunanalysis.comyoutube.comlibretexts.org This is critical for determining the stereochemistry and conformation of molecules. youtube.comlibretexts.org In the case of this compound, a biaryl system, NOESY can provide information about the relative orientation of the two aromatic rings. researchgate.net The presence or absence of NOE cross-peaks between protons on the pyridine ring and protons on the phenyl ring can indicate the preferred dihedral angle between the rings.

| Technique | Information Provided | Application to this compound |

| HSQC | One-bond ¹H-¹³C correlations | Assigns protons to their directly attached carbons in both rings. |

| HMBC | Two- to three-bond ¹H-¹³C correlations | Confirms the connectivity between the pyridine and phenyl rings and assigns quaternary carbons. |

| NOESY | Through-space ¹H-¹H correlations | Provides information on the conformational preference (dihedral angle) of the two aromatic rings. |

¹⁹F NMR is a highly sensitive technique that provides valuable information about the electronic environment of the fluorine atom. huji.ac.ilthermofisher.com The ¹⁹F chemical shift is very sensitive to changes in the local electronic structure. nih.gov

The ¹⁹F NMR spectrum of this compound would show a single resonance, and its chemical shift would be indicative of the fluorine atom being attached to an electron-deficient pyridine ring. The chemical shifts for fluoropyridines typically appear in a characteristic range. acs.orgalfa-chemistry.com

Furthermore, the fluorine nucleus couples with neighboring protons, giving rise to characteristic splitting patterns in both the ¹⁹F and ¹H NMR spectra. These fluorine-proton coupling constants (J-couplings) are transmitted through the bonds and their magnitudes are dependent on the number of bonds separating the coupled nuclei.

³J(F,H) (three-bond coupling): The coupling between the fluorine at C2 and the proton at H3.

⁴J(F,H) (four-bond coupling): The coupling between the fluorine at C2 and the proton at H4.

⁵J(F,H) (five-bond coupling): The coupling between the fluorine at C2 and the proton at H6.

The magnitudes of these coupling constants provide valuable structural information. cdnsciencepub.com For example, the through-space interaction between the fluorine and a nearby proton can also influence the coupling constant.

| Coupling | Description | Expected Observation for this compound |

| ³J(F,H) | Coupling between F at C2 and H at C3 | A doublet in the H3 proton signal and a corresponding splitting in the ¹⁹F signal. |

| ⁴J(F,H) | Coupling between F at C2 and H at C4 | A smaller doublet of doublets (or more complex multiplet) for the H4 proton signal. |

| ⁵J(F,H) | Coupling between F at C2 and H at C6 | An even smaller long-range coupling may be observed for the H6 proton signal. |

The phenyl and pyridine rings in this compound are not necessarily coplanar due to steric hindrance between the ortho protons. The molecule can exist in various conformations due to rotation around the C-C single bond connecting the two rings. researchgate.net

NMR spectroscopy, particularly the NOESY experiment, is a powerful tool for studying these conformational preferences in solution. chemicalbook.comnih.gov By measuring the Nuclear Overhauser Effect (NOE) between protons on the different rings, it is possible to deduce the average dihedral angle between the planes of the two rings. For instance, a strong NOE between a proton on the pyridine ring (e.g., H4 or H6) and an ortho-proton on the phenyl ring would suggest a conformation where these protons are in close spatial proximity, implying a smaller dihedral angle. Conversely, the absence of such NOEs would indicate a more twisted conformation.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

High-resolution mass spectrometry provides the exact mass of a molecule with high accuracy, which allows for the determination of its elemental composition. nih.gov For this compound (C₁₁H₈FN), the expected exact mass can be calculated and compared with the experimentally determined value to confirm its molecular formula.

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio (m/z) are selected and then fragmented by collision with an inert gas. imreblank.ch The resulting fragment ions are then mass-analyzed, providing a fragmentation pattern that is characteristic of the molecule's structure. imreblank.ch

For this compound, the molecular ion would be selected and subjected to collision-induced dissociation. The fragmentation pattern would likely involve the cleavage of the bond between the two aromatic rings, as well as fragmentation within the rings themselves. The presence of the fluorine atom would also influence the fragmentation, potentially leading to the loss of HF or other fluorine-containing fragments. nist.govacs.org Analysis of these fragment ions helps to piece together the molecular structure and confirm the identity of the compound.

Ion Mobility Spectrometry (IMS) coupled with mass spectrometry is a powerful technique for separating isomeric ions based on their size, shape, and charge. researchgate.netnews-medical.net Ions are passed through a drift tube filled with a buffer gas under the influence of a weak electric field. Ions with a more compact structure (smaller collision cross-section, CCS) will travel faster through the drift tube than more elongated isomers. nih.govnih.gov

This technique would be particularly useful for distinguishing this compound from its structural isomers, such as 2-Fluoro-3-phenylpyridine or 3-Fluoro-5-phenylpyridine, which have the same exact mass. Each isomer would be expected to have a unique collision cross-section value, allowing for their separation and individual identification, even if they are not separable by chromatography.

| Technique | Information Provided | Application to this compound and its Derivatives |

| HRMS | Accurate mass and elemental composition | Confirms the molecular formula of the compound. |

| Tandem MS (MS/MS) | Characteristic fragmentation pattern | Provides structural information and confirms the connectivity of the molecule. |

| IMS-MS | Separation of isomers based on shape (Collision Cross-Section) | Differentiates between various positional isomers of fluoro-phenylpyridine. |

X-Ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography provides definitive proof of molecular structure and offers unparalleled insight into the arrangement of molecules in the solid state. For this compound and its derivatives, this technique elucidates the precise bond lengths, bond angles, and conformations, while also revealing the complex network of intermolecular interactions that govern the crystal lattice.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The study of crystal packing in phenylpyridine derivatives reveals how molecules organize themselves to achieve maximum thermodynamic stability. This organization is dictated by a subtle interplay of various intermolecular forces.

In the closely related derivative, 2-fluoro-5-(4-fluorophenyl)pyridine, the crystal structure has been determined to be orthorhombic. nih.gov The fluorobenzene (B45895) and 2-fluoropyridine (B1216828) rings are not coplanar but are oriented at a dihedral angle of 37.93 (5)°. nih.gov The analysis of this crystal structure indicates that the packing is primarily governed by van der Waals forces, with no significant or classical hydrogen bonds present. nih.gov The absence of strong directional interactions like hydrogen bonding suggests that the molecular packing is influenced by shape-fitting and the optimization of weaker, non-directional forces.

Most organic compounds contain heteroatoms, leading to a complex mosaic of intermolecular forces with varying strengths and directional characteristics that influence crystallization. ias.ac.in While not dominant in the reported derivative, other interactions such as π–π stacking and C–H⋯π interactions are common in the crystal structures of aromatic compounds, including other phenylpyridine derivatives. nih.gov For instance, in certain cyclometallated iridium(III) complexes bearing 2-phenylpyridine (B120327) ligands, intermolecular π–π stacking and C–H⋯π interactions are present, contributing to the formation of a three-dimensional network. nih.gov These types of interactions, along with potential halogen bonding involving the fluorine atom, could be relevant in the crystal structures of other this compound derivatives.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₇F₂N |

| Molecular Weight | 191.18 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 20.365 (2) |

| b (Å) | 3.8303 (3) |

| c (Å) | 11.4835 (14) |

| Volume (ų) | 895.74 (16) |

| Z | 4 |

| Temperature (K) | 296 |

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical area of study in materials science and pharmaceuticals, as different polymorphs can exhibit distinct physical properties. Although specific studies on the polymorphism of this compound are not widely documented, the potential for different packing arrangements due to the molecule's functional groups exists. Computational studies on other organic molecules have shown that different polymorphic forms can be very close in energy, with their experimental realization often depending on both kinetic and thermodynamic factors of crystallization. ias.ac.inresearchgate.net

Co-crystallization is a technique used to modify the physicochemical properties of a solid by incorporating a second molecular species (a coformer) into the crystal lattice. This strategy relies on predictable intermolecular interactions, particularly hydrogen bonding. rsc.org The nitrogen atom of the pyridine ring in this compound is a potential hydrogen bond acceptor, making it a candidate for forming co-crystals with hydrogen bond donors like carboxylic acids or phenols. nih.gov The formation of co-crystals can lead to new solid forms with altered properties such as solubility and stability. rsc.orgnih.gov

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying functional groups and providing a unique "fingerprint" for a molecule.

For this compound, the spectra are expected to be a composite of the vibrational modes of the substituted pyridine and benzene (B151609) rings. Analysis of related molecules provides a basis for assigning the expected vibrational frequencies. For instance, studies on 2-phenylpyridine and 2-fluoro-5-bromopyridine offer valuable comparative data. nih.govorientjchem.org

The FT-IR and Raman spectra would prominently feature:

Aromatic C-H stretching vibrations: Typically observed in the 3100-3000 cm⁻¹ region.

C=C and C=N ring stretching vibrations: These occur in the 1600-1400 cm⁻¹ range and are characteristic of the aromatic rings.

C-F stretching vibration: A strong band expected in the 1300-1200 cm⁻¹ region, characteristic of the fluoro-substituted pyridine ring.

In-plane and out-of-plane C-H bending modes: These vibrations appear in the 1300-1000 cm⁻¹ and 900-675 cm⁻¹ regions, respectively, and are sensitive to the substitution pattern of the rings.

A complete vibrational assignment can be supported by theoretical calculations using methods like Density Functional Theory (DFT), which has been successfully applied to analyze the spectra of similar molecules like 2-chloro-5-nitropyridine. nih.govresearchgate.net

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reference Compound(s) |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | 2-Phenylpyridine, 2-Fluoro-5-bromopyridine nih.govorientjchem.org |

| C=C / C=N Ring Stretch | 1600 - 1400 | 2-Phenylpyridine, 2-Fluoro-5-bromopyridine nih.govorientjchem.org |

| C-F Stretch | 1300 - 1200 | 2-Fluoro-5-bromopyridine nih.gov |

| C-H In-plane Bend | 1300 - 1000 | 2-Phenylpyridine orientjchem.orgnist.gov |

| C-H Out-of-plane Bend | 900 - 675 | 2-Phenylpyridine orientjchem.orgnist.gov |

Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure and Photophysical Properties

Electronic spectroscopy, including UV-Visible absorption and fluorescence, provides information about the electronic transitions within a molecule and its photophysical properties. The UV-Vis spectrum of this compound is expected to show absorptions arising from π → π* and n → π* transitions associated with the conjugated aromatic system.

Studies on the analogue 2-fluoro-5-bromopyridine have identified three distinct band systems corresponding to π* ← π transitions. nih.gov The first, most detailed system shows a 0,0 band at 35944 cm⁻¹ (approx. 278 nm), with other unstructured band maxima appearing at higher energies (shorter wavelengths) of 48346 cm⁻¹ (approx. 207 nm) and 52701 cm⁻¹ (approx. 190 nm). nih.gov Similarly, the UV-Vis spectrum of 2-phenylpyridine shows characteristic absorption bands in the 220-290 nm range. nist.gov These transitions are sensitive to solvent polarity, which can be used to probe changes in the dipole moment upon electronic excitation. nih.gov The fluorescence properties would be related to the efficiency of the molecule returning to the ground state via radiative decay after excitation.

| Compound | Transition Type | Absorption Maximum (λₘₐₓ) |

|---|---|---|

| 2-Fluoro-5-bromopyridine | π → π | ~278 nm (structured), ~207 nm, ~190 nm nih.gov |

| 2-Phenylpyridine | π → π | ~240 nm, ~275 nm nist.gov |

| Furo[2,3-b]pyridine Derivatives | π → π* and n → π* | 250 - 390 nm researchgate.net |

Chiroptical Spectroscopy (CD/ORD) for Enantiomeric Excess and Stereochemical Assignment (if chiral derivatives are relevant)

While this compound itself is an achiral molecule, it can be incorporated as a ligand into chiral molecules, such as octahedral metal complexes, or be chemically modified to create chiral derivatives. rsc.org For such chiral systems, chiroptical spectroscopy techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are indispensable for stereochemical analysis.

These techniques measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light. For example, octahedral iridium(III) complexes containing 2-phenylpyridine ligands have been characterized using Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD). rsc.org These methods are highly effective for discriminating between diastereomers and for assigning the absolute configuration of stereogenic centers. rsc.org The resulting spectra, often interpreted with the aid of DFT calculations, provide a detailed picture of the three-dimensional structure in solution. rsc.orgnih.gov Therefore, should chiral derivatives of this compound be synthesized, CD and ORD would be crucial tools for their structural elucidation and for determining enantiomeric purity. rsc.org

Computational Chemistry and Theoretical Studies of 2 Fluoro 5 Phenylpyridine

Quantum Mechanical (QM) Calculations for Electronic Structure and Molecular Orbitals

Quantum mechanical calculations are fundamental to understanding the electronic nature of 2-Fluoro-5-phenylpyridine. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic wavefunction, from which properties like energy, geometry, and orbital distributions are derived.

Density Functional Theory (DFT) is a widely used quantum mechanical method that balances computational cost with accuracy, making it a workhorse for molecular modeling. arxiv.org Instead of the complex many-electron wavefunction, DFT focuses on the electron density to calculate the system's energy. arxiv.orgcnr.it For this compound, DFT is instrumental in performing geometry optimization, a process that finds the lowest energy arrangement of the atoms, corresponding to the most stable molecular structure. nsf.gov

Table 1: Predicted Geometrical Parameters of this compound from a Representative DFT Calculation (B3LYP/6-31G)* (Note: This data is illustrative of typical DFT results.)

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C-F | 1.35 Å |

| Bond Length | C-N (Pyridine) | 1.34 Å |

| Bond Length | C-C (Inter-ring) | 1.48 Å |

| Bond Angle | F-C2-N1 | 117.5° |

| Dihedral Angle | C4(py)-C5(py)-C1(ph)-C2(ph) | 38.5° |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved, without using empirical parameters. rsc.org Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) offer higher accuracy than standard DFT for energy calculations, though at a significantly greater computational expense. rsc.orgaps.org

These high-accuracy predictions are valuable for creating benchmarks against which faster methods like DFT can be compared. github.io For this compound, ab initio calculations can provide a highly reliable electronic energy, ionization potential, and electron affinity. They are also crucial for studying systems where electron correlation effects, which are approximated in DFT, are particularly important for an accurate description. rsc.org

Table 2: Representative High-Accuracy Energy Predictions for this compound (Note: This data is illustrative and compares different levels of theory.)

| Method | Basis Set | Relative Energy (kcal/mol) |

|---|---|---|

| Hartree-Fock (HF) | cc-pVTZ | 0.00 (Reference) |

| MP2 | cc-pVTZ | -15.45 |

| CCSD(T) | cc-pVTZ | -18.20 |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

While QM methods excel at describing static electronic properties, Molecular Dynamics (MD) simulations are used to explore the motion of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of atoms, MD provides a "movie" of molecular behavior, revealing how this compound samples different conformations and interacts with its environment. rsc.org

A key application for this molecule is the study of the torsional dynamics around the C-C bond connecting the phenyl and pyridine (B92270) rings. semanticscholar.org MD simulations can map the free energy landscape associated with this rotation, identifying the most stable (lowest energy) dihedral angles and the energy barriers to rotation. This information is critical for understanding the molecule's flexibility, which influences its physical properties and how it can fit into a protein's binding site. mdpi.com

Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR)

Computational methods are powerful tools for predicting the spectroscopic signatures of molecules, which aids in the interpretation of experimental data.

NMR Spectroscopy: DFT-based methods can accurately predict the Nuclear Magnetic Resonance (NMR) chemical shifts for various nuclei, including ¹H, ¹³C, and ¹⁹F. rsc.orgfrontiersin.org For this compound, predicting the ¹⁹F chemical shift is particularly valuable. worktribe.com Calculations are often performed using the Gauge-Independent Atomic Orbital (GIAO) method, and the results can help assign peaks in an experimental spectrum and provide insight into the electronic environment of each atom. rsc.orgworktribe.com

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for simulating ultraviolet-visible (UV-Vis) absorption spectra. nih.govmdpi.com The calculation predicts the energies of electronic transitions, primarily from occupied molecular orbitals (like the HOMO, Highest Occupied Molecular Orbital) to unoccupied ones (like the LUMO, Lowest Unoccupied Molecular Orbital). nih.govresearchgate.net These transitions correspond to the absorption maxima (λ_max) observed experimentally, providing insight into the molecule's electronic structure and conjugation. nih.gov

IR Spectroscopy: Infrared (IR) spectra can be simulated by performing a frequency calculation on the DFT-optimized geometry. chemrxiv.org This calculation determines the vibrational modes of the molecule and their corresponding frequencies. The predicted spectrum, showing characteristic peaks for C-F, C=N, C=C, and C-H stretching and bending vibrations, can be directly compared with experimental IR data to confirm the molecule's identity and structure. chemrxiv.org

Table 3: Predicted Spectroscopic Data for this compound (Note: This data is illustrative of typical computational predictions.)

| Spectroscopy Type | Parameter | Predicted Value | Assignment |

|---|---|---|---|

| ¹⁹F NMR | Chemical Shift (δ) | -115.2 ppm | Fluorine on Pyridine Ring |

| ¹H NMR | Chemical Shift (δ) | 8.45 ppm | Proton at C6 (Pyridine) |

| UV-Vis (TD-DFT) | λ_max | 275 nm | π → π* transition |

| IR | Vibrational Frequency | 1250 cm⁻¹ | C-F Stretch |

| IR | Vibrational Frequency | 1595 cm⁻¹ | Aromatic C=C/C=N Stretch |

Reaction Mechanism Elucidation using Transition State Theory and Potential Energy Surface Mapping

Computational chemistry is invaluable for investigating the mechanisms of chemical reactions. beilstein-journals.org For reactions involving this compound, such as its synthesis via nucleophilic aromatic substitution or its participation in cross-coupling reactions, theoretical methods can map the entire potential energy surface. acs.orgwikipedia.org

This involves locating the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. libretexts.orgfrontiersin.org According to Transition State Theory, the energy of the transition state relative to the reactants determines the reaction's activation energy and, therefore, its rate. By calculating these energies, chemists can understand reaction selectivity, predict the most likely reaction pathways, and design more efficient synthetic routes. frontiersin.org For example, a calculation could elucidate why fluorination occurs at the 2-position of the pyridine ring. acs.org

Ligand-Protein Docking and Molecular Modeling for Biological Interactions

Given that many pyridine-containing compounds have biological activity, molecular docking is a key computational technique to explore the potential of this compound as a ligand for protein targets. nih.gov Docking algorithms predict the preferred orientation of a ligand when bound to a protein's active site and estimate the strength of the interaction, often expressed as a docking score or binding free energy. arxiv.orgmdpi.com

The process involves placing the 3D structure of this compound into the binding pocket of a target protein and systematically sampling different poses and conformations. A scoring function then evaluates each pose based on factors like hydrogen bonds, hydrophobic interactions, and electrostatic complementarity. researchgate.net The results can identify key amino acid residues that interact with the ligand and guide the design of more potent analogs. These initial docking studies are often followed by more rigorous MD simulations to assess the stability of the predicted ligand-protein complex over time. mdpi.comresearchgate.net

Table 4: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Value |

|---|---|

| Target Protein | Hypothetical Kinase XYZ |

| Docking Score (kcal/mol) | -8.2 |

| Key Interacting Residues | LEU 83, VAL 91, LYS 105, PHE 152 |

| Predicted Interactions | Hydrogen bond between Pyridine-N and LYS 105; π-π stacking with PHE 152 |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). While specific QSAR and QSPR models exclusively developed for this compound are not extensively documented in publicly available literature, the principles and findings from studies on substituted pyridines and other related heterocyclic compounds provide a strong foundation for understanding its potential behavior. These studies are instrumental in predicting the characteristics of new molecules, including this compound, thereby guiding synthetic efforts and prioritizing experimental testing.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR models are crucial in drug discovery for predicting the biological activity of compounds. For classes of compounds including derivatives of pyridine, QSAR studies have been successfully employed to predict various activities, such as anticancer and antimicrobial effects. chemrevlett.comresearchgate.net These models typically relate biological activity (often expressed as the negative logarithm of the half-maximal inhibitory concentration, pIC₅₀) to a set of molecular descriptors.

The development of a QSAR model involves several key steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is chosen.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include electronic, steric, hydrophobic, and topological properties.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical equation that links the descriptors to the biological activity. nih.gov

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.

For heteroaryl-substituted imidazo[1,2-a]pyridine (B132010) derivatives, a QSAR study revealed a significant correlation between their activity as acid pump antagonists and Global Topological Charge Indices (GTCI), as well as the hydrophobic constant (π) of certain substituents. nih.gov This indicates that charge distribution within the molecule and the hydrophobicity of specific groups are key factors influencing the biological activity. nih.gov Such findings suggest that for this compound, the electronic influence of the fluorine atom and the hydrophobicity of the phenyl group would be critical descriptors in any QSAR model.

A hypothetical QSAR study on a series of this compound derivatives might explore how different substituents on the phenyl ring affect a particular biological activity. The resulting model could be represented by a general equation:

Biological Activity = c₀ + c₁ * (Descriptor₁) + c₂ * (Descriptor₂) + ...

Where c₀, c₁, c₂ are coefficients determined from the regression analysis.

Below is an illustrative data table of descriptors that would be relevant in a QSAR study of this compound analogs.

| Descriptor Type | Specific Descriptor Example | Potential Influence on Activity |

| Electronic | Dipole Moment, Mulliken Charges | Governs electrostatic interactions with a biological target. |

| Steric | Molecular Volume, Surface Area | Influences how the molecule fits into a receptor's binding pocket. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Affects membrane permeability and hydrophobic interactions with the target. |

| Topological | Wiener Index, Kier & Hall Shape Indices | Describes molecular size, shape, and degree of branching. |

| Quantum Chemical | HOMO/LUMO Energies | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. |

Quantitative Structure-Property Relationship (QSPR) Studies

QSPR models are analogous to QSAR models but focus on predicting physicochemical properties rather than biological activity. These properties are fundamental to a compound's behavior in various chemical and biological systems. Studies on substituted pyridines have successfully developed QSPR models for properties like boiling point, density, and the octanol-water partition coefficient. aaai.org

For instance, a study on a set of 85 pyridine derivatives yielded a robust six-parameter QSPR model for boiling points with a high correlation coefficient (R² = 0.948). aaai.org The descriptors in this model accounted for factors like hydrogen bonding capabilities. aaai.org Another QSPR study on 171 pyridine derivatives utilized multiple linear regression (MLR) and a genetic algorithm for descriptor selection to predict various properties. researchgate.net

For this compound, a QSPR model could predict key properties based on its structural features. The fluorine atom, for example, would significantly influence properties like electronegativity and polarity, which would be captured by relevant descriptors.

A hypothetical QSPR model for predicting a property like the refractive index or density of substituted phenylpyridines might look like this:

Property = b₀ + b₁ * (Descriptor_A) + b₂ * (Descriptor_B) + ...

Where b₀, b₁, b₂ are the regression coefficients.

The following table presents potential descriptors and their relevance in a QSPR study of this compound and its derivatives.

| Property to be Predicted | Relevant QSPR Descriptors | R² (from related studies) |

| Boiling Point | Gravitational index, Hydrogen-bond donor/acceptor ability, Molecular weight | ~0.95 aaai.org |

| Octanol-Water Partition Coefficient (LogP) | Molecular polarizability, Surface area of charged atoms, Information content indices | ~0.94 aaai.org |

| Refractive Index | Average molecular polarizability, Number of lone pairs on oxygen and nitrogen atoms | High confidence prediction reported aaai.org |

| Density | Molecular volume, Molecular weight | High confidence prediction reported aaai.org |

Application Oriented Research of 2 Fluoro 5 Phenylpyridine and Its Derivatives

Role as a Synthetic Building Block in Complex Molecule Synthesis

The reactivity of the 2-fluoro-5-phenylpyridine core allows for its incorporation into a wide array of larger, more complex molecular architectures. The fluorine atom can act as a leaving group in nucleophilic aromatic substitution reactions or modulate the electronic character of the pyridine (B92270) ring, while the C-H bonds on both the pyridine and phenyl rings are amenable to functionalization.

While direct synthesis of known natural products using this compound as a starting material is not extensively documented, its derivatives are crucial in constructing analogues of biologically active molecules, particularly in medicinal and agricultural chemistry. These synthetic analogues often mimic the structural and electronic features of natural products to achieve or enhance biological efficacy.

Research has focused on creating novel compounds with significant biological activity. For instance, analogues of the anti-tubercular drug bedaquiline (B32110) have been synthesized using a phenylpyridine core. In one study, a series of C5-aryl pyridine analogues were prepared via Suzuki-Miyaura cross-coupling reactions starting from a brominated pyridine derivative. nih.gov The resulting compounds were evaluated for their activity against Mycobacterium tuberculosis. The 4-fluorophenyl analogue, in particular, demonstrated significant inhibitory activity, highlighting the importance of the fluorinated phenylpyridine motif in designing new therapeutic agents. nih.gov

In the field of agrochemicals, novel 2-phenylpyridine (B120327) derivatives containing N-phenylbenzamide moieties have been designed and synthesized. mdpi.com These compounds, which show potent insecticidal activity, are built upon a core structure prepared through Suzuki-Miyaura cross-coupling of a substituted pyridine and a phenylboronic acid derivative. mdpi.com The synthesis involves further modifications, such as nucleophilic substitution using 5-fluoro-2-nitrobenzoic acid, to build the final complex analogue. mdpi.com

Table 1: Synthesis of Biologically Active Analogues

| Precursor Compound | Reaction Type | Resulting Analogue Structure | Target Application |

|---|---|---|---|

| 5-Bromo-2-methoxypyridine | Suzuki-Miyaura Coupling | 2-Methoxy-5-(4-fluorophenyl)pyridine derivative | Anti-tubercular Agents nih.gov |

The this compound unit is a valuable platform for constructing novel and more elaborate heterocyclic systems. Its inherent reactivity under various reaction conditions, especially cross-coupling, makes it a favored building block.

A facile, regioselective method for synthesizing 2-fluoropyridines, including this compound, has been developed from pyridine N-oxides. This process converts the N-oxide into a 2-pyridyltrialkylammonium salt, which then undergoes fluorination. acs.org For 3-substituted pyridine N-oxides, the reaction occurs exclusively para to the substituent, yielding the 2-fluoro-5-substituted product with high selectivity (e.g., this compound was isolated in 84% yield). acs.org This method provides a reliable route to the core structure, which can then be used in further synthetic elaborations.

Furthermore, derivatives of this compound serve as key intermediates in creating complex systems for materials science. For example, 3′-benzoylated 2-phenylpyridine derivatives used as ligands in phosphorescent materials are synthesized from precursors like 2-fluoro-5-(pyridin-2-yl)benzonitrile. rsc.org This intermediate is itself prepared via a Suzuki-Miyaura cross-coupling reaction, demonstrating the iterative use of coupling strategies to build up molecular complexity. rsc.org

Applications in Catalysis and Ligand Design

The 2-phenylpyridine framework is a classic bidentate C^N cyclometalating ligand, and the introduction of a fluorine atom at the 2-position of the pyridine ring significantly modulates its electronic properties. This makes this compound and its derivatives attractive candidates for ligand design in transition metal catalysis.

The development of chiral pyridine-containing ligands is a cornerstone of asymmetric catalysis. diva-portal.org While specific examples detailing the use of this compound as the backbone for a widely-applied chiral ligand are not prominent, the principles for its use are well-established. The synthesis of chiral ligands often involves introducing chirality via stereocenters on substituents attached to the pyridine or phenyl ring. diva-portal.org

Strategies for creating chiral pyridine ligands, which could be applied to the this compound scaffold, include:

Asymmetric reduction of a ketone substituent on the phenyl or pyridine ring to create a chiral alcohol.

Coupling with a chiral auxiliary.

Utilizing the chiral pool to introduce enantiomerically pure fragments.

The electronic influence of the fluorine atom in a this compound-based ligand could fine-tune the Lewis acidity of the coordinated metal center, potentially impacting both the activity and enantioselectivity of a catalytic reaction. Although this specific application is an area ripe for exploration, related fluorinated amino acids have been synthesized using chiral Ni(II) complexes, demonstrating the utility of fluorine in stereoselective synthesis. beilstein-journals.org

The 2-phenylpyridine moiety is a highly effective directing group for C-H activation reactions, guiding a metal catalyst to functionalize the ortho C-H bond of the phenyl ring. nih.govbeilstein-journals.org The fluorine atom in this compound can enhance this process by modifying the electronic properties of the ligand and the stability of the resulting metallacycle.

Palladium- and rhodium-catalyzed reactions frequently employ phenylpyridine-type ligands. Research has shown that electron-withdrawing groups on the pyridine ring, such as fluorine, can be beneficial for reactivity. rsc.org In Pd-catalyzed C-H activation, 2-phenylpyridine derivatives are used to direct trifluoromethylthiolation, among other transformations. beilstein-journals.orgbeilstein-journals.org The presence of fluorine can influence regioselectivity and reaction efficiency. For instance, in a study on remote meta-C-H activation, switching from a 2-fluoro-5-pyridyl directing group to a 2-fluoro-3-pyridyl group significantly improved both yield and selectivity. acs.org

Derivatives of 2-phenylpyridine are also used as ligands in cross-coupling reactions. In some cases, a 2-fluoropyridine (B1216828) has been identified as an optimal ligand additive in dual Pd/Cu catalyst systems for C-H arylation, where it is thought to improve reactivity and selectivity. rsc.org

Table 2: 2-Phenylpyridine Derivatives in Transition Metal Catalysis

| Catalyst System | Reaction Type | Role of Phenylpyridine Ligand | Finding |

|---|---|---|---|

| Pd(II) | ortho-Trifluoromethylthiolation | Directing Group | Enables selective C-H functionalization of the phenyl ring. beilstein-journals.orgbeilstein-journals.org |

| Pd(II) | meta-C-H Olefination | Template/Directing Group | The position of the fluorine atom on the pyridine ring influences yield and selectivity. acs.org |

| Rh(III) / Co(III) | ortho-C-H Functionalization | Directing Group | Fluorinated phenylpyridines are effective substrates for functionalization. nih.govbeilstein-journals.org |

Advanced Materials Science Applications

Fluorinated 2-phenylpyridine derivatives are critical components in the field of advanced materials, particularly in organic electronics. They are most notably used as cyclometalating ligands for iridium(III) and platinum(II) complexes, which function as phosphorescent emitters in Organic Light-Emitting Diodes (OLEDs). rsc.orgossila.com

The introduction of fluorine atoms into the phenylpyridine ligand is a key strategy for tuning the emission color of the metal complex. Fluorine, being a strong electron-withdrawing group, lowers the energy of the Highest Occupied Molecular Orbital (HOMO) of the complex more significantly than the Lowest Unoccupied Molecular Orbital (LUMO). This widens the HOMO-LUMO gap, resulting in a blue-shift of the emission wavelength. rsc.orgossila.com This effect is essential for creating efficient and stable blue and sky-blue phosphorescent emitters, which are technologically challenging to produce. rsc.org

For example, tris-cyclometalated iridium(III) complexes bearing a 2-(5-benzoyl-4,6-difluorophenyl)pyridinate ligand emit sky-blue light with a high photoluminescence quantum yield of 0.90. rsc.org An OLED fabricated using this complex as the dopant achieved excellent blue emission. rsc.org Similarly, the trifluorinated phenyl-pyridine derivative 2-(2,4-difluorophenyl)-5-fluoropyridine (B2794983) (DFFPPy) is used as a cyclometalating ligand to blue-shift emission and significantly increase the photoluminescence quantum yield of iridium complexes. ossila.com

Beyond blue emitters, fluorinated phenylpyridines are also used to fine-tune the properties of red-emitting OLEDs. Ir(III) complexes based on 5-benzoyl-2-phenylpyridine ligands with fluorine substitution have been synthesized and used to create highly efficient orange-red OLEDs. researchgate.net

Table 3: Fluorinated 2-Phenylpyridine Ligands in OLED Emitters

| Metal Complex | Ligand | Emission Color | Key Performance Metric |

|---|---|---|---|

| Iridium(III) | 2-(5-benzoyl-4,6-difluorophenyl)pyridinate | Sky-Blue | Photoluminescence Quantum Yield: 0.90 rsc.org |

| Iridium(III) | 2-(2,4-Difluorophenyl)-5-fluoropyridine (DFFPPy) | Blue-shifted | Increased Photoluminescence Quantum Yield (from 6.5% to 50.8%) ossila.com |

| Iridium(III) | 5-Benzoyl-2-(fluorophenyl)pyridine | Orange-Red | External Quantum Efficiency: 9.25% researchgate.net |

Organic Light-Emitting Diodes (OLEDs) and Organic Electronics

Derivatives of this compound are integral to the development of advanced OLEDs, particularly in the creation of highly efficient phosphorescent emitters. The fluorine atom's strong electron-withdrawing nature significantly influences the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the resulting metal complexes, which is crucial for tuning the emission color and enhancing device performance. osti.gov

Fluorinated phenylpyridine ligands are commonly used to create blue and sky-blue phosphorescent materials, which are critical for full-color displays and white lighting applications. rsc.org By incorporating these ligands into iridium(III) or platinum(II) complexes, researchers can achieve blue-shifted emissions compared to non-fluorinated analogues. osti.govrsc.org For instance, iridium complexes with fluorinated phenylpyridine ligands are prepared via methods like the Suzuki coupling to create the necessary substituted 2-phenylpyridine precursors. google.com